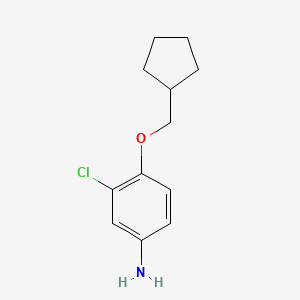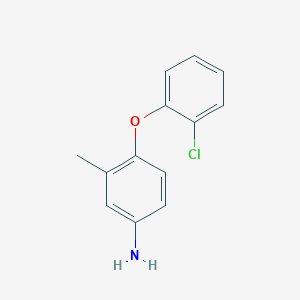
4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity . The aniline group could engage in hydrogen bonding, influencing the compound’s boiling point and melting point .Scientific Research Applications
Ionic Liquids and Aromatic Solutes
A review focused on the phase behavior of ionic liquids with various solutes, including aromatic compounds, highlights the solvent properties of these liquids. This research could imply that "4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline" might be studied in the context of its solubility or interactions with ionic liquids, potentially for applications in separation processes or as a solute in environmentally friendly solvents (Visak et al., 2014).
Naphthalimide Derivatives in Medicinal Chemistry
The medicinal applications of naphthalimide derivatives, including their roles as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents, are extensively reviewed. Given the structural relation, research into "4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline" might explore its potential biomedical applications, leveraging the interaction of naphthalene-based compounds with biological molecules (Gong et al., 2016).
CO2 Fixation with Aniline Derivatives
A review on the use of carbon dioxide (CO2) with aniline derivatives for synthesizing azole compounds suggests a potential research avenue for "4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline" in the context of carbon capture and utilization. Such compounds could be explored for their reactivity with CO2, possibly contributing to the development of novel methods for creating value-added chemicals from CO2 (Vessally et al., 2017).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives are reviewed for their applications as corrosion inhibitors. This suggests that compounds structurally related to "4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline" could be investigated for their efficacy in protecting metals against corrosion, which could be relevant in industries ranging from construction to electronics (Verma et al., 2021).
properties
IUPAC Name |
4-naphthalen-2-yloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)15-10-14(7-8-16(15)21)22-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFRHWPHJGJSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)




![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)


![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)
